molecular formula C19H31N7 B3792975 4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

Cat. No.: B3792975
M. Wt: 357.5 g/mol
InChI Key: UXDAFMNHJGGSPH-UHFFFAOYSA-N
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Description

4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine is a complex organic compound that features a combination of triazole, pyrazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine typically involves multiple steps, starting from the preparation of the individual ring systems and their subsequent coupling. The pyrazole and piperidine rings are synthesized separately and then linked through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine is unique due to its combination of three different ring systems, each contributing to its overall properties and potential applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7/c1-15-11-16(21-20-15)12-24-9-5-18(6-10-24)26-14-17(22-23-26)13-25-8-4-7-19(25,2)3/h11,14,18H,4-10,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAFMNHJGGSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN2CCC(CC2)N3C=C(N=N3)CN4CCCC4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Reactant of Route 3
Reactant of Route 3
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Reactant of Route 4
Reactant of Route 4
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Reactant of Route 5
Reactant of Route 5
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Reactant of Route 6
Reactant of Route 6
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine

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